molecular formula C12H23NO2S B12227691 2-cyclopentyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide

2-cyclopentyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide

Cat. No.: B12227691
M. Wt: 245.38 g/mol
InChI Key: SHBICDXVYHVNKU-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide is an organic compound with the molecular formula C12H23NO2S. This compound is characterized by the presence of a cyclopentyl group, a hydroxy group, and a methylsulfanyl group attached to a butyl chain, which is further connected to an acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylamine with 2-hydroxy-4-(methylsulfanyl)butyl acetate under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetamide moiety can be reduced to form an amine.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentyl ketone or aldehyde derivatives.

    Reduction: Formation of cyclopentylamine derivatives.

    Substitution: Formation of various substituted acetamide derivatives.

Scientific Research Applications

2-cyclopentyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfanyl groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopentyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C12H23NO2S

Molecular Weight

245.38 g/mol

IUPAC Name

2-cyclopentyl-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide

InChI

InChI=1S/C12H23NO2S/c1-16-7-6-11(14)9-13-12(15)8-10-4-2-3-5-10/h10-11,14H,2-9H2,1H3,(H,13,15)

InChI Key

SHBICDXVYHVNKU-UHFFFAOYSA-N

Canonical SMILES

CSCCC(CNC(=O)CC1CCCC1)O

Origin of Product

United States

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